Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, hydroxy, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt typically involves the reaction of S-methylisothiourea sulfate with ethoxy methylene diethyl malonate in an ethanol-sodium hydroxide solution . The reaction conditions include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or to modify the pyrimidine ring.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the hydroxy group can produce various ether or ester derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
4-Hydroxy-2-quinolones: These compounds have similar structural features and biological activities.
4-Hydroxy-2-pyrones: These compounds share the hydroxy and pyrimidine ring structure and have diverse applications.
Uniqueness
Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt is unique due to the presence of the ethyl and methylthio groups, which confer distinct chemical properties and biological activities. These substitutions can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2NaO3S |
---|---|
Molecular Weight |
237.23 g/mol |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11;/h4H,3H2,1-2H3,(H,9,10,11); |
InChI Key |
YWMWQRZUGCEXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)SC.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.